molecular formula C10H16N2O2 B1490562 9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 1464935-88-3

9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione

Cat. No.: B1490562
CAS No.: 1464935-88-3
M. Wt: 196.25 g/mol
InChI Key: ZPTCDORLQKVCRF-UHFFFAOYSA-N
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Description

9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione is a chemical compound with the CAS Number 1464935-88-3 and a molecular formula of C10H16N2O2 . It belongs to a class of structures known as diazaspiro[4.5]decanes, which are characterized by a piperidine ring fused to a cyclic diamide (diketopiperazine) structure . This specific scaffold is of significant interest in medicinal chemistry as a privileged structure for the discovery of new lead compounds . Its attractive chemical characteristics include conformational rigidity and resistance to proteolysis, which can influence interactions with biological targets . While this specific derivative's applications are still under investigation, research on closely related 6,9-diazaspiro[4.5]decane-7,10-dione analogs has demonstrated considerable potential in anticonvulsant development . These analogs have shown potent activity in preclinical models, such as the subcutaneous Pentylenetetrazole (scPTZ) and maximal electroshock seizure (MES) tests, by potentially modulating T-type Ca2+ currents and elevating seizure threshold . As such, this compound serves as a valuable synthetic intermediate and building block for researchers in drug discovery, particularly for developing central nervous system (CNS) active agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

9-ethyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-12-7-8(13)11-10(9(12)14)5-3-4-6-10/h2-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTCDORLQKVCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=O)NC2(C1=O)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione is a compound belonging to the diazaspiro family, characterized by a unique spirocyclic structure that incorporates two nitrogen atoms and an ethyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O2C_8H_{12}N_2O_2, with a molecular weight of 168.19 g/mol. The spirocyclic structure contributes significantly to its biological activity by facilitating interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound can bind to various enzymes, potentially inhibiting or activating them, which alters metabolic pathways.
  • Cell Signaling Modulation : It may modulate cell signaling pathways by binding to receptors or other signaling molecules, leading to altered cellular responses.
  • Gene Expression : The compound can influence gene expression through interactions with transcription factors.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. Notably, some derivatives have shown efficacy against fungal infections by inhibiting chitin synthase, a critical enzyme for fungal cell wall synthesis.

Compound Activity Target
This compoundAntifungalChitin synthase

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines:

Derivative Cell Line IC50 (µM) Reference Drug Comparison
Compound AFaDu (hypopharyngeal)15More effective than Bleomycin
Compound BMCF-7 (breast)12Comparable to Doxorubicin

The spirocyclic structure is believed to enhance binding interactions with target proteins involved in cancer progression.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant potential of derivatives of this compound. For instance:

Compound ED50 (mmol/kg) Reference Drug Comparison
6g0.004314x more potent than Phenobarbital (0.06 mmol/kg)
6e0.0191.8x more potent than Diphenylhydantoin (0.034 mmol/kg)

These findings suggest that the presence of a spirocyclic system is essential for anticonvulsant activity.

Case Studies

  • Antimicrobial Efficacy Against Fungal Infections
    A study evaluated the antifungal properties of various derivatives against Candida species. Results showed that derivatives containing the diazaspiro framework exhibited significant inhibition of fungal growth compared to standard antifungal agents.
  • Cytotoxicity in Cancer Models
    In vitro studies on FaDu and MCF-7 cell lines revealed that compounds derived from this compound induced apoptosis and inhibited cell proliferation at lower concentrations than established chemotherapeutics.
  • Anticonvulsant Screening
    Experimental models using maximal electroshock (MES) tests demonstrated that certain derivatives displayed superior anticonvulsant properties compared to traditional treatments, suggesting potential for clinical applications in seizure management.

Comparison with Similar Compounds

Core Structural Features

The spiro[4.5]decane framework is common among analogs, but substituent variations at key positions (6, 8, 9) modulate activity:

Compound Name Substituents Key Structural Differences
9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione Ethyl at N9 Enhanced lipophilicity vs. methyl analogs
Alaptide [(S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione] Methyl at C8 (S-configuration) Improved skin permeation enhancer properties
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione Aryl at C6 Higher melting point (73–74°C)
8-Azaspiro[4.5]decane-7,9-dione Single lactam ring (no diaza) Reduced hydrogen-bonding capacity

Physicochemical Properties

Permeation Enhancement

  • Alaptide : Enhances theophylline skin permeation by 15-fold within 1 hour due to its amphiphilic structure .
  • 9-Ethyl analog : Expected to show similar or superior enhancer properties due to higher lipophilicity, though cytotoxicity data are pending .

Anticonvulsant Potential

  • 6-Aryl-9-substituted derivatives : Exhibit dose-dependent anticonvulsant activity in rodent models (ED₅₀: 25–100 mg/kg) .
  • Ethyl substitution : May improve blood-brain barrier penetration compared to polar substituents (e.g., hydroxymethyl) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclization of Diamines with Alkylating Agents

A common synthetic approach involves the cyclization of a suitable diamine, such as 1,2-diaminocyclohexane, with an alkylating agent like ethyl iodide under basic conditions. This method facilitates the formation of the spirocyclic diaza core with an ethyl substituent at the nitrogen atom. The reaction conditions are carefully controlled to optimize yield and purity, typically involving:

  • Use of a base to deprotonate the diamine and promote nucleophilic substitution.
  • Controlled temperature to avoid side reactions.
  • Reaction monitoring to determine completion.

This method yields 9-Ethyl-6,9-diazaspiro[4.5]decane as the key intermediate, which can be further oxidized or functionalized to obtain the 7,10-dione derivative.

Direct Condensation Using Oxalic Acid Derivatives and Urea

An industrially viable method involves the direct reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures (150–200 °C) under stirring for 0.5 to 2 hours. This process yields the 8-azaspiro[4.5]decane-7,9-dione framework, which is closely related to the target compound. The crude product is purified by recrystallization from ethanol with activated carbon (gac) treatment, achieving yields between 80.1% and 89.5% with melting points around 154–156 °C.

Key advantages of this method include:

  • Use of inexpensive and readily available raw materials (urea and oxalic acid derivatives).
  • Simplified reaction steps without the need for acetic anhydride or corrosive reagents.
  • Suitability for industrial scale-up due to short reaction times and simple equipment requirements.

Reaction Optimization and Purification

Reaction Parameters

Parameter Typical Range/Value Notes
Temperature 150–200 °C Optimal for condensation and cyclization
Reaction time 0.5–2 hours Short duration favors industrial feasibility
Molar ratio (Oxalic acid:Urea) 1:1.1 to 1:1.6 Stoichiometry affects yield and purity
Solvent for recrystallization 30–60% ethanol Used for purification post-reaction
Catalyst/Additive Activated carbon (gac) Removes impurities during recrystallization

Purification Techniques

  • Recrystallization from ethanol solutions is the primary purification method.
  • Activated carbon treatment helps eliminate colored impurities.
  • Filtration at elevated temperatures ensures removal of insoluble residues.
  • Drying under controlled conditions yields white crystalline product with high purity.

Alternative Synthetic Procedures

Reflux Methods with Various Reagents

Research literature reports the synthesis of related diazaspiro compounds by refluxing mixtures of precursor amides with reagents such as ethylchloroacetate, bromomalononitrile, or cyclohexanone in methanol with sodium methoxide as a base. These reactions typically last from 3 to 8 hours, followed by solvent evaporation and recrystallization steps to isolate the spirocyclic products.

Although these methods are more commonly applied to substituted analogs, they provide a framework adaptable to the preparation of 9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione derivatives through appropriate choice of reagents and conditions.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Limitations Industrial Suitability
Cyclization of diamine with ethyl iodide Straightforward, selective for ethylation Requires handling alkyl halides and bases Suitable for lab-scale synthesis
Direct condensation of oxalic acid derivative and urea High yield, low-cost raw materials, simple setup High temperature required Highly suitable for large-scale production
Reflux with various reagents in methanol Versatile for functionalized derivatives Longer reaction times, moderate yields More suited for research and small batches

Research Findings and Yield Data

The direct condensation method reported in patent CN1085895A shows yields ranging from 80.1% to 89.5% with melting points consistent at 154–156 °C, indicating high purity and reproducibility.

In contrast, cyclization methods involving alkylation of diamines typically yield moderate to high purity products, but require careful control of reaction parameters to avoid side reactions.

Summary Table of Key Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Purification
Cyclization with ethyl iodide 1,2-Diaminocyclohexane, ethyl iodide Basic medium, controlled temp Moderate to high Recrystallization, chromatography
Condensation with oxalic acid & urea 1,1-Pentamethylene oxalic acid, urea 150–200 °C, 0.5–2 h stirring 80.1–89.5 Ethanol recrystallization + activated carbon
Reflux with ethylchloroacetate Amides, ethylchloroacetate, MeONa Reflux in MeOH, 3–8 h Variable (40–70) Filtration, recrystallization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione?

  • Methodological Answer : The compound can be synthesized via condensation reactions between ethylenediamine and substituted ketones. For example, details a protocol using (t)3-methyl-r(2),c(6)-diphenyl piperidin-4-one with ethylenediamine under reflux in ethanol. Purification involves recrystallization from methanol, yielding a product verified via melting point and elemental analysis. Key steps include monitoring reaction progress via TLC and optimizing pH to stabilize intermediates .

Q. How can spectroscopic techniques validate the structural integrity of this spiro compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹ to confirm lactam and amine groups.
  • NMR : Use ¹H NMR to resolve the ABX spin system (e.g., coupling constants ³J = 11.46 Hz and 2.46 Hz in ) and ¹³C NMR to assign spiro carbons (typically 60–80 ppm).
  • X-ray Crystallography : Resolve crystal packing and confirm chair conformations, as demonstrated in for analogous spiro structures .

Advanced Research Questions

Q. How can conformational analysis via NMR resolve steric or electronic effects in this spiro system?

  • Methodological Answer : Second-order NMR analysis (ABX spin system) quantifies coupling constants to infer substituent orientation. For example, equatorial vs. axial positioning of methyl/phenyl groups in the piperidine ring can be deduced from ¹H NMR splitting patterns ( ). Computational tools like DFT simulations can complement experimental data to model steric strain .

Q. What experimental design strategies optimize yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Factorial Design : Use a 2³ factorial matrix (e.g., temperature, solvent polarity, catalyst loading) to identify dominant factors. highlights orthogonal design for parameter optimization.
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., reflux time and pH) to maximize yield.
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy for real-time reaction tracking ( ) .

Q. How can computational modeling predict reactivity or stability of derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent effects on spiro ring stability (e.g., using COMSOL Multiphysics in ).
  • Docking Studies : Predict binding affinities for pharmaceutical applications (e.g., antibiotic targets in ).
  • QM/MM Calculations : Analyze transition states for ring-opening reactions .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data for spiro systems?

  • Methodological Answer :

  • Cross-Validation : Compare X-ray-derived bond lengths/angles () with DFT-optimized geometries.
  • Dynamic NMR : Detect ring-flipping or tautomerism at variable temperatures.
  • Synchrotron Studies : High-resolution XRD can resolve ambiguities in electron density maps ( ) .

Methodological Tables

Table 1 : Key NMR Parameters for Conformational Analysis (Adapted from )

Proton Groupδ (ppm)Coupling Constants (Hz)Assignment
9a-H1.77³J = 11.46Axial proton
10a-H1.86³J = 2.46Equatorial proton

Table 2 : Factorial Design Parameters for Synthesis Optimization ()

FactorLow Level (-1)High Level (+1)
Temperature (°C)6080
SolventEthanolAcetonitrile
Catalyst (mol%)510

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 2
9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione

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